tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural features include:
- Position 5: A bromo substituent, enabling further functionalization via cross-coupling reactions.
- Position 3: A cyano group, which imparts electron-withdrawing effects and serves as a reactive handle for transformations (e.g., hydrolysis to carboxylic acids).
- Position 1: A tert-butyloxycarbonyl (Boc) protecting group, commonly used to stabilize the pyrrole NH during synthesis .
This compound likely serves as an intermediate in pharmaceutical or materials chemistry due to its modular reactivity.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-cyanopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOIULNDRYJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of a cyano group and the tert-butyl ester. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and cyanating agents such as copper(I) cyanide (CuCN) under controlled temperatures and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of tert-Butyl 5-azido-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Reduction: Formation of tert-Butyl 5-amino-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Oxidation: Formation of tert-Butyl 5-bromo-3-carboxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of novel polymers and materials with specific electronic properties. Its incorporation into polymer backbones can enhance the material’s stability and functionality.
Mechanism of Action
The mechanism by which tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include kinases and other signaling proteins.
Comparison with Similar Compounds
Key Observations :
- Reactivity: The cyano group in the target compound enhances electrophilicity at position 3, favoring nucleophilic additions over cross-couplings (unlike iodo analogs) .
- Synthetic Utility: Ethynyl-substituted derivatives (e.g., 20b–20d in ) achieve moderate yields (51–75%) via Sonogashira couplings, suggesting that the target’s cyano group may require alternative coupling conditions.
- Biological Relevance : Saturated dihydro analogs (e.g., ) exhibit altered conformational flexibility, which could modulate binding affinity in drug discovery.
Substituent Effects on Physical and Chemical Properties
- Molecular Weight: The target compound (~322.16 g/mol) is heavier than non-bromo analogs (e.g., 313.17 g/mol for tert-butyl 3-bromo-pyrrolo[2,3-b]pyridine ) due to the combined mass of bromo and cyano groups.
- Stability : The Boc group enhances stability of the NH moiety under basic conditions, critical for multi-step syntheses .
Biological Activity
Tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrole structure fused with a pyridine ring, incorporating a tert-butyl group, a bromine atom at the 5-position, and a cyano group at the 3-position of the pyrrole ring. Its molecular formula is with a molecular weight of approximately 322.157 g/mol .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Bromination of a pyrrolo[2,3-b]pyridine precursor using brominating agents like N-bromosuccinimide (NBS).
- Cyanation through the introduction of a cyano group via copper(I) cyanide (CuCN).
- Formation of the tert-butyl ester under controlled conditions using solvents such as dimethylformamide (DMF) .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and drug development. The compound's structural elements suggest potential interactions with multiple biological targets, which are crucial for its pharmacological applications.
The biological activity of this compound may involve:
- Enzyme Inhibition : It is hypothesized that this compound acts by inhibiting specific enzymes or receptors, modulating various biological pathways.
- Target Proteins : The compound may interact with kinases and other signaling proteins, which are essential in numerous cellular processes .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds and their derivatives:
- Antiparasitic Activity : A study highlighted that modifications in pyrrole derivatives could lead to varying antiparasitic activities. For instance, certain analogs demonstrated significant efficacy against parasites with EC50 values ranging from to , indicating that structural variations greatly influence activity .
- Antituberculosis Potential : Another investigation into pyrrole derivatives indicated promising results against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as . This suggests that this compound could potentially be developed into effective antitubercular agents .
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine | Chlorine instead of bromine | Different halogen may affect biological activity |
| Tert-butyl 5-nitro-3-cyano-1H-pyrrolo[2,3-b]pyridine | Nitro group at the 5-position | Potentially increased reactivity |
| Tert-butyl 6-methyl-3-cyano-1H-pyrrolo[2,3-b]pyridine | Methyl substitution at the 6-position | Altered steric hindrance affecting binding |
This comparison illustrates how variations in substituents can influence both chemical reactivity and biological activity, emphasizing the uniqueness of this compound among its analogs .
Q & A
(Basic) What safety precautions are critical when handling tert-butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
Methodological Answer:
- PPE Requirements: Wear chemically resistant gloves, lab coats, and safety goggles. Use closed systems to minimize aerosol formation .
- Respiratory Protection: For low exposure, use NIOSH-certified P95 respirators; for higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
- Environmental Controls: Avoid discharge into drains. Use secondary containment for spills. Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers) .
(Basic) What synthetic routes are effective for preparing this compound, and how do they compare?
Methodological Answer:
- Fischer Cyclization (Primary Route):
React 5-bromo-7-azaindole precursors with polyphosphoric acid (PPA) under controlled heating. This method enables regioselective incorporation of bromo and cyano groups while constructing the pyrrolopyridine scaffold. Advantages include scalability and compatibility with aryl/alkyl substituents . - Photoredox/Nickel Dual Catalysis (Advanced Functionalization):
Used for late-stage trifluoromethylation or cross-couplings. For example, MTBE solvent with Togni reagent and DABCO base achieves 56% yield in 24 hours. Ideal for introducing electrophilic groups without degrading the Boc-protected core .
(Advanced) How can the pyrrolo[2,3-b]pyridine core be functionalized under mild conditions?
Methodological Answer:
- Trifluoromethylation: Employ photoredox catalysis with Togni reagent (CF₃ source) and MTBE solvent. Monitor reaction progress via LC-MS to avoid overfunctionalization .
- Suzuki-Miyaura Coupling: Utilize the 5-bromo substituent with aryl/boronate partners. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in THF/water mixtures at 80°C .
- Cyano Group Modification: Reduce to amine using LiAlH₄ or convert to tetrazole via [3+2] cycloaddition with NaN₃. Confirm selectivity via ¹H NMR .
(Advanced) Which analytical techniques confirm structural integrity post-synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemistry (e.g., pyrrolopyridine proton signals at δ 8.48–6.52 ppm) and Boc-group integrity (δ 1.65 ppm for tert-butyl) .
- HRMS: Validate molecular weight (exact mass: 322.0488 for C₁₃H₁₃BrN₃O₂) with <2 ppm error .
- X-ray Crystallography: Resolve ambiguous regiochemistry using SHELX-refined structures. Critical for confirming substituent positions in polymorphic forms .
(Advanced) How does the 5-bromo substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The bromine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) with amines/thiols.
- Steric Considerations: Position 5 bromine directs coupling to position 3 (cyano group) in Pd-mediated reactions. For example, Suzuki couplings with boronic acids proceed at 80°C with Pd(OAc)₂ .
- Competing Pathways: Bromine can undergo unintended elimination under strong bases (e.g., t-BuOK). Mitigate by using milder conditions (e.g., Cs₂CO₃) .
(Advanced) How can side reactions during derivatization be minimized?
Methodological Answer:
- Optimized Catalysis: Use DABCO as a non-nucleophilic base to suppress dehydrohalogenation of the bromo group .
- Temperature Control: Maintain reactions below 100°C to prevent Boc-group cleavage. For example, conduct Heck couplings at 60°C .
- Protection Strategies: Temporarily mask the cyano group as a silyl ether (e.g., TMS-CN) during Grignard reactions .
(Basic) How should researchers resolve discrepancies in reported physical/spectral data?
Methodological Answer:
- Purity Assessment: Use HPLC (≥98% purity) to rule out impurities affecting melting points or NMR signals .
- Cross-Validation: Compare experimental HRMS/NMR with computational predictions (e.g., DFT for ¹³C chemical shifts) .
- Literature Reconciliation: Note that some SDS lack physical data (e.g., melting points in ). Prioritize peer-reviewed journals for authoritative values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
